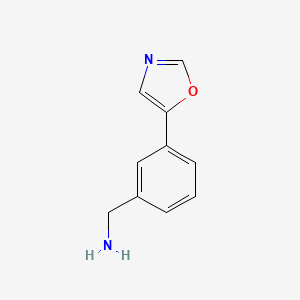

(3-(Oxazol-5-yl)phenyl)methanamine

Description

Contextualizing the Research Landscape of Oxazole-Containing Molecules

The oxazole (B20620) ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. tandfonline.comthepharmajournal.com This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. tandfonline.comderpharmachemica.com The oxazole nucleus is considered a "privileged scaffold" because it can interact with various biological targets through diverse non-covalent interactions, such as hydrogen bonding, and dipole-dipole interactions. tandfonline.comtandfonline.com

Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Antibacterial derpharmachemica.com

Antifungal

Antiviral

Anti-inflammatory

Anticancer thepharmajournal.com

The versatility of the oxazole ring allows for substitutions at different positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. thepharmajournal.com The synthesis of oxazole derivatives is a well-explored area of organic chemistry, with various methods available for their construction, providing a robust platform for the development of new chemical entities. nih.gov

Significance of (3-(Oxazol-5-yl)phenyl)methanamine as a Synthetic Intermediate and Chemical Probe

While dedicated studies on This compound are not abundant in publicly accessible literature, its significance can be inferred from its structure. It serves as a bifunctional molecule, offering two key points for chemical modification: the primary amine of the methanamine group and the potential for reactions involving the oxazole ring.

As a synthetic intermediate , this compound is a valuable precursor for the construction of more elaborate molecular architectures. The primary amine is a nucleophilic center that can readily participate in a variety of chemical transformations, including:

Amide bond formation

Reductive amination

Urea and thiourea (B124793) formation

N-alkylation and N-arylation

These reactions allow for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs. The oxazole moiety, while relatively stable, can also be involved in certain cycloaddition reactions or can be further functionalized, adding another layer of complexity and diversity to the synthesized molecules.

The potential of This compound as a chemical probe is an area ripe for exploration. A chemical probe is a small molecule used to study and manipulate biological systems. Given the biological relevance of the oxazole core, derivatives of this compound could be designed to interact with specific enzymes or receptors. The methanamine group provides a convenient attachment point for reporter tags, such as fluorescent dyes or biotin (B1667282), which would allow for the visualization and tracking of the molecule's interactions within a biological system.

The table below outlines the key properties of This compound hydrochloride , the commercially available form of the compound.

| Property | Value | Source |

| CAS Number | 1909317-27-6 | bldpharm.combldpharm.com |

| Molecular Formula | C10H11ClN2O | |

| Molecular Weight | 210.66 g/mol |

Overview of Current Research Trajectories and Gaps

Current research in the broader field of oxazole chemistry continues to focus on the discovery of new therapeutic agents. tandfonline.comnih.gov The development of novel synthetic methodologies to access structurally diverse oxazole derivatives remains a key objective for organic chemists. nih.gov Structure-activity relationship (SAR) studies are continuously being performed to understand how the substitution pattern on the oxazole ring influences biological activity. derpharmachemica.com

A significant gap in the current research landscape is the limited specific investigation into This compound . While it is available commercially as a research chemical, there is a lack of published data on its synthesis, characterization, and application in specific research contexts. This presents a number of opportunities for future investigation:

Development of efficient and scalable synthetic routes to This compound .

Exploration of its reactivity in a wider range of chemical transformations to showcase its utility as a versatile building block.

Synthesis and biological evaluation of compound libraries derived from this intermediate to identify new bioactive molecules.

Design and synthesis of chemical probes based on its scaffold to investigate specific biological pathways or targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(1,3-oxazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWHMXRUVVPQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301483 | |

| Record name | 3-(5-Oxazolyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-83-1 | |

| Record name | 3-(5-Oxazolyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Oxazolyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 3 Oxazol 5 Yl Phenyl Methanamine

Established Synthetic Routes to the Core Structure

The primary approach to synthesizing the (3-(Oxazol-5-yl)phenyl)methanamine core structure revolves around the formation of the 5-substituted oxazole (B20620) ring, followed by the elaboration of the aminomethyl functionality.

Multi-step Reaction Sequences

A robust and frequently employed method for the construction of 5-substituted oxazoles is the Van Leusen oxazole synthesis . wikipedia.orgbme.huorganic-chemistry.org This reaction provides a powerful tool for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). A plausible and well-established multi-step sequence for the synthesis of this compound is outlined below:

Step 1: Van Leusen Oxazole Synthesis to form 3-(Oxazol-5-yl)benzonitrile (B3119685)

The initial step involves the reaction of 3-formylbenzonitrile with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a solvent such as methanol (B129727). The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the desired 5-substituted oxazole, in this case, 3-(oxazol-5-yl)benzonitrile. bme.huacs.org

Step 2: Reduction of the Nitrile to the Methanamine

The second step focuses on the reduction of the nitrile group of 3-(oxazol-5-yl)benzonitrile to the corresponding primary amine, this compound. Catalytic hydrogenation is a common and effective method for this transformation. Various catalytic systems can be employed, including:

Nickel-based catalysts: Raney nickel or silica-supported nickel nanoparticles (Ni-NPs@SiO2) are effective for the hydrogenation of aromatic nitriles to benzylamines. rsc.org

Palladium-based catalysts: Palladium on carbon (Pd/C) can also be used, often in the presence of an acidic additive to promote selectivity towards the primary amine. nih.gov

Cobalt-based catalysts: Cobalt nanoparticles have demonstrated high activity and selectivity for the hydrogenation of benzonitrile (B105546) to benzylamine (B48309), even in the absence of ammonia (B1221849). acs.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yield and selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts.

A schematic representation of this two-step synthesis is provided in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Formylbenzonitrile, Tosylmethyl isocyanide (TosMIC) | K2CO3, Methanol, Reflux | 3-(Oxazol-5-yl)benzonitrile |

| 2 | 3-(Oxazol-5-yl)benzonitrile | H2, Catalyst (e.g., Ni, Pd, Co), Solvent (e.g., Methanol, Ethanol), Pressure | This compound |

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound.

For the Van Leusen oxazole synthesis , several factors can be fine-tuned. The choice of base and solvent can significantly impact the reaction rate and yield. While potassium carbonate in methanol is common, other base/solvent combinations may offer advantages. Furthermore, the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the catalyst has been shown to simplify the purification process by allowing for the easy removal of the base and the p-tolylsulfinic acid byproduct through simple filtration, leading to high yields and purity of the resulting oxazole. organic-chemistry.org

In the nitrile reduction step , the optimization focuses on catalyst selection, hydrogen pressure, temperature, and the use of additives. For instance, in palladium-catalyzed hydrogenations, the addition of an acid can suppress the formation of secondary amines. nih.gov The development of reusable catalysts, such as silica-supported nickel nanoparticles, not only improves the sustainability of the process but can also lead to high, reproducible yields over multiple cycles. rsc.org Careful control of the reaction time is also critical to prevent over-reduction or side reactions.

Novel Approaches in Compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies.

Exploration of Sustainable and Green Chemistry Principles

The synthesis of this compound can be made more environmentally benign by incorporating green chemistry principles.

In the Van Leusen reaction , the use of a recyclable, solid-supported base catalyst, as mentioned previously, aligns with green chemistry principles by simplifying purification and reducing waste. organic-chemistry.org

For the nitrile reduction , the use of non-precious metal catalysts, such as those based on nickel or cobalt, is a more sustainable and cost-effective alternative to precious metal catalysts like palladium and platinum. rsc.orgacs.org The development of highly active and reusable heterogeneous catalysts is a key area of research. For example, carbon-coated nickel nanoparticles have been shown to be efficient and reusable catalysts for the hydrogenation of nitriles under mild conditions. chemrxiv.org Performing the hydrogenation under continuous-flow conditions using a supported palladium catalyst has also been demonstrated to be a highly efficient and scalable method, offering excellent yields and catalyst stability over extended periods. nih.gov

Chemo- and Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of the 5-substituted oxazole core. The Van Leusen reaction between an aldehyde and TosMIC inherently leads to the formation of the 5-substituted oxazole, making it a highly regioselective method for accessing this isomer. wikipedia.orgbme.hu This is a significant advantage over other methods that might produce a mixture of isomers.

Chemoselectivity is particularly important during the nitrile reduction step. The chosen catalyst and reaction conditions must selectively reduce the nitrile group without affecting the oxazole ring or the phenyl ring. The oxazole ring is generally stable under typical catalytic hydrogenation conditions used for nitrile reduction. However, careful selection of the catalyst is necessary to avoid unwanted side reactions. For example, some catalysts might promote the reduction of the aromatic ring under harsh conditions. The use of highly selective catalysts, such as certain cobalt or nickel nanoparticle systems, can ensure that only the nitrile functionality is transformed into the desired aminomethyl group. rsc.orgacs.org

Preparation of Salt Forms for Research Applications (e.g., hydrochloride, dihydrochloride)

For research purposes, particularly in biological assays, this compound is often converted into a more stable and water-soluble salt form, such as the hydrochloride or dihydrochloride (B599025) salt. The basic nitrogen atoms of the methanamine group and potentially the oxazole ring can be protonated by strong acids.

The preparation of these salts typically involves dissolving the free base of this compound in a suitable organic solvent, such as ethanol, ethyl acetate, or a mixture thereof. A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl or HCl in diethyl ether) is then added. The salt precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent to remove any remaining impurities, and then dried.

Hydrochloride Salt: The addition of one equivalent of hydrochloric acid would protonate the more basic aminomethyl nitrogen, forming the hydrochloride salt.

Dihydrochloride Salt: The addition of two or more equivalents of hydrochloric acid could potentially lead to the formation of the dihydrochloride salt, with protonation occurring at both the aminomethyl nitrogen and the nitrogen atom of the oxazole ring. The formation of a stable dihydrochloride would depend on the basicity of the oxazole nitrogen.

The table below summarizes the general procedure for salt formation.

| Salt Form | Procedure |

| Hydrochloride | Dissolve the free base in a suitable solvent (e.g., ethanol). Add one equivalent of HCl solution (e.g., in ethanol). Isolate the precipitate by filtration. |

| Dihydrochloride | Dissolve the free base in a suitable solvent. Add two or more equivalents of HCl solution. Isolate the precipitate by filtration. |

The resulting crystalline salts generally exhibit improved stability and handling properties compared to the free base, making them ideal for accurate weighing and dissolution in aqueous media for biological testing.

Chemical Reactivity and Mechanistic Investigations of 3 Oxazol 5 Yl Phenyl Methanamine

Fundamental Reaction Pathways

The reactivity of (3-(Oxazol-5-yl)phenyl)methanamine can be systematically understood by examining the characteristic reactions of its constituent parts. The primary amine is a potent nucleophile and base, the aromatic ring is susceptible to electrophilic substitution, and the oxazole (B20620) ring possesses its own unique heterocyclic chemistry.

The phenylmethanamine, or benzylamine (B48309), fragment is susceptible to oxidation under various conditions, leading to several possible products such as imines, aldehydes, or amides. The specific outcome often depends on the oxidant and reaction conditions employed. For instance, photocatalytic oxidation using flavin catalysts and visible light can convert primary benzylamines to the corresponding aldehydes with molecular oxygen as the terminal oxidant. thieme-connect.com Electrocatalytic methods, using redox mediators like ferrocene (B1249389) derivatives, can facilitate the anaerobic oxidation of benzylamines to form coupled imine products, a process that proceeds via an initial single-electron transfer to form a radical cation. nih.gov

Furthermore, Lewis acid-catalyzed oxidation presents another pathway. Using catalysts such as ZnBr₂ or FeCl₃ with an oxidant like tert-butyl hydroperoxide (TBHP), benzylamines can be converted into benzamides under mild conditions. rsc.org Metal-free approaches have also been developed; for example, salicylic (B10762653) acid can catalyze the aerobic oxidative coupling of benzylamines to imines. acs.org Enzymatic oxidation is also possible, with copper amine oxidases known to catalyze the deamination of benzylamine, proceeding through the stereospecific abstraction of a proton from the benzylic carbon. nih.gov

| Reaction Type | Catalyst/Reagent | Typical Product | Reference |

|---|---|---|---|

| Photocatalytic Oxidation | Riboflavin Tetraacetate / Blue Light / O₂ | Aldehyde | thieme-connect.com |

| Electrocatalytic Oxidation | Ferrocene Derivatives | Imine | nih.gov |

| Lewis Acid-Catalyzed Oxidation | ZnBr₂ or FeCl₃ / TBHP | Amide | rsc.org |

| Metal-Free Organocatalysis | Salicylic Acid / O₂ | Imine | acs.org |

| Enzymatic Oxidation | Copper Amine Oxidase | Aldehyde (via deamination) | nih.gov |

The oxazole ring is an aromatic heterocycle with distinct reactivity patterns. It is a weak base, with the conjugate acid having a pKa of approximately 0.8. wikipedia.org Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, but this position is already occupied in the title compound. wikipedia.orgtandfonline.com The most acidic proton on the oxazole ring is at the C2 position, which can be removed by a strong base to form a lithio-oxazole. This intermediate exists in equilibrium with a ring-opened isonitrile and can be trapped by electrophiles, allowing for functionalization at the C2 position. wikipedia.org

Nucleophilic aromatic substitution is generally difficult on the oxazole ring unless a good leaving group is present at the C2 position. tandfonline.com The oxazole ring can also act as a diene in Diels-Alder reactions with electrophilic alkenes, a pathway that leads to the formation of substituted pyridines after the rearrangement of the initial bicyclic adduct. wikipedia.org

The phenylmethanamine portion of the molecule undergoes reactions typical of both primary amines and substituted benzene (B151609) rings.

Amine-Based Reactions: The primary amine group (-CH₂NH₂) is nucleophilic and readily undergoes acylation with reagents like acid chlorides, anhydrides, and esters to form the corresponding amides. ncert.nic.inbyjus.com This reaction is one of the most common transformations for primary amines and is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acid byproduct. ncert.nic.in The amine can also react with aldehydes and ketones to form Schiff bases (imines) and participate in various other nucleophilic addition and substitution reactions.

Electrophilic Aromatic Substitution (EAS): The phenyl ring is subject to electrophilic attack. Its reactivity is governed by the combined electronic effects of the two substituents: the (oxazol-5-yl) group and the methanamine (-CH₂NH₂) group. The oxazol-5-yl group is generally considered to be electron-withdrawing and thus deactivating and meta-directing. Conversely, the -CH₂NH₂ group is an activating, ortho-, para-director. The outcome of an EAS reaction will depend on the specific electrophile and reaction conditions. To control the high reactivity and direct substitution selectively to the para-position, the amine is often protected via acetylation. The resulting acetamide (B32628) group is less activating and its steric bulk hinders attack at the ortho-positions. ncert.nic.indoubtnut.comlibretexts.org

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for this compound are not widely available in the literature. However, the principles governing its reactions can be inferred from studies on analogous systems.

Reaction Kinetics: The kinetics of reactions involving the amine group, such as N-acylation, have been studied for various amines. These reactions can be monitored by techniques like UV spectroscopy, and studies have established reaction orders with respect to the reagents. researchgate.net For example, the acylation of amines with activated esters can proceed through a concerted pathway where a catalyst facilitates proton transfer from the incoming amine, and kinetic studies are crucial for understanding the origins of selectivity in processes like kinetic resolution. acs.org Kinetic models have been developed for such transformations, confirming that reaction rates are often first-order in the amine. researchgate.netacs.org

Thermodynamics: The thermodynamic properties of azole-containing compounds, such as their enthalpy of formation and sublimation, can be determined experimentally using techniques like combustion calorimetry and the Knudsen effusion method. researchgate.netuniroma1.it These experimental values can be correlated with quantum chemical calculations. researchgate.net For the oxazole moiety, studies on related benzoxazoles show that they are thermally stable, with rearrangements typically occurring at high temperatures (e.g., 350–450 °C for polybenzoxazoles). acs.org The stability and conformational properties are influenced by intramolecular interactions, such as hydrogen bonding, which can be studied by spectroscopic methods and theoretical calculations. acs.org

Elucidation of Reaction Mechanisms

The mechanisms of the principal reactions of this compound are generally well-understood based on fundamental organic chemistry principles.

Oxidation of the Benzylamine Moiety: The mechanism of benzylamine oxidation often starts with a one-electron transfer from the amine to the oxidant (or an electrochemically generated mediator) to form a nitrogen-centered radical cation. nih.gov This can be followed by several pathways, including deprotonation at the nitrogen, direct hydrogen atom transfer (HAT) from the benzylic C-H bond, or disproportionation to yield imine and amine products. nih.gov

N-Acylation: The formation of an amide from an amine and an acylating agent like an ester can proceed through a classic two-step nucleophilic addition-elimination pathway involving a tetrahedral intermediate. Alternatively, quantum mechanical studies suggest that the reaction can occur via a concerted pathway where nucleophilic attack, displacement of the leaving group, and proton transfer happen simultaneously. acs.org

Electrophilic Aromatic Substitution: The mechanism follows the established pathway for EAS, involving the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org The regioselectivity is determined by the directing effects of the existing substituents.

Stability Studies under Various Experimental Conditions

The stability of this compound is a function of its environment.

Thermal Stability: Oxazoles are generally considered to be thermally stable aromatic compounds. tandfonline.com Studies on related polybenzoxazoles indicate that the heterocyclic ring system can withstand high temperatures, with thermal rearrangement, not decomposition, being the primary process observed between 350 °C and 450 °C. acs.org

pH Stability: The oxazole ring shows some instability similar to furans and is less resistant to acids than pyridine. tandfonline.com Certain substituted oxazoles, particularly those with a 5-hydroxy group, have been shown to be unstable towards hydrolytic ring-opening. nih.gov The primary amine group makes the molecule basic and prone to protonation in acidic media. The resulting ammonium (B1175870) salt would have significantly different solubility and reactivity. In strongly acidic media used for some EAS reactions (e.g., nitration), protonation of the amine can occur, altering its directing effect from ortho-, para- to meta-. ncert.nic.inbyjus.com

Oxidative Stability: As discussed in section 3.1.1, the benzylamine moiety is susceptible to oxidation. The compound would likely be unstable in the presence of strong oxidizing agents or under conditions that promote aerobic oxidation, such as exposure to light and air with a suitable photosensitizer. thieme-connect.com

| Condition | Predicted Stability/Reactivity | Relevant Moiety | Reference |

|---|---|---|---|

| High Temperature | Generally stable; potential for rearrangement at very high temperatures. | Oxazole Ring | tandfonline.comacs.org |

| Acidic (pH < 7) | Protonation of amine; potential for oxazole ring opening under harsh conditions. | Methanamine, Oxazole Ring | tandfonline.comncert.nic.in |

| Basic (pH > 7) | Generally stable; strong base can deprotonate C2 of oxazole. | Oxazole Ring | wikipedia.org |

| Oxidizing Agents | Unstable; oxidation of amine to imine, aldehyde, or amide. | Phenylmethanamine | thieme-connect.comnih.govrsc.org |

| Hydrolytic Conditions | Generally stable, but prolonged exposure or harsh conditions may affect the oxazole ring. | Oxazole Ring | nih.gov |

Computational Chemistry and Theoretical Characterization of 3 Oxazol 5 Yl Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For (3-(Oxazol-5-yl)phenyl)methanamine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's reactivity and electronic transitions. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations. The MEP map for this compound would likely indicate regions of negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the methanamine group, highlighting these as potential sites for electrophilic attack. Conversely, the phenyl ring and other hydrocarbon portions would exhibit positive or neutral potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: The values in this table are hypothetical and represent typical results that would be obtained from DFT calculations for a molecule of this nature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Conformational analysis of this compound can be performed to identify the most stable arrangements of its atoms. This involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation.

The key rotatable bonds in this compound are between the phenyl ring and the oxazole ring, and between the phenyl ring and the methanamine group. The potential energy surface can be scanned to locate the global minimum energy conformation, which is the most likely structure the molecule will adopt.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes and changes shape. This is particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding site. The stability of the molecule's conformation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the course of the simulation.

Prediction of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds. For this compound, characteristic peaks would be expected for the N-H stretching of the amine group, C=N and C=C stretching in the oxazole and phenyl rings, and C-O stretching in the oxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can aid in the assignment of peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet and visible light. The predicted wavelength of maximum absorption (λmax) can provide information about the conjugated system of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

| IR | ~3300-3400 cm⁻¹ | N-H stretch (amine) |

| IR | ~1600-1650 cm⁻¹ | C=N stretch (oxazole) |

| ¹H NMR | ~7.2-7.8 ppm | Aromatic protons |

| ¹³C NMR | ~110-150 ppm | Aromatic & Oxazole carbons |

| UV-Vis (λmax) | ~260 nm | π → π* transition |

Note: The values in this table are hypothetical and representative of what would be expected for this compound based on computational predictions.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model the potential chemical reactions of this compound. By calculating the energies of reactants, products, and transition states, the feasibility and mechanism of a reaction can be investigated.

For example, the reactivity of the methanamine group could be studied. The reaction pathway for its acylation or alkylation could be mapped out, and the activation energy for the reaction could be calculated. This information would be valuable for synthetic chemists looking to modify the molecule.

Transition state theory can be applied to calculate the rate of a reaction. The geometry of the transition state, which is the highest energy point along the reaction coordinate, can be located using computational methods. The vibrational frequencies of the transition state are also calculated to confirm that it is a true saddle point on the potential energy surface.

Theoretical Basis for Structure-Reactivity Relationships

By combining the results from electronic structure calculations, conformational analysis, and reaction pathway studies, a theoretical basis for the structure-reactivity relationships of this compound can be established.

For instance, the electronic properties calculated in section 4.1 can be correlated with the molecule's predicted reactivity. The regions of high or low electrostatic potential can indicate likely sites for reaction. The HOMO and LUMO energies can be used to predict how the molecule will behave in charge-transfer interactions.

Furthermore, by systematically modifying the structure of this compound in silico (e.g., by adding different substituents to the phenyl ring) and recalculating its properties, a quantitative structure-activity relationship (QSAR) model could be developed. This would allow for the prediction of the properties and reactivity of related compounds without the need for further extensive calculations or experiments.

Derivatization Strategies and Analogue Development Based on 3 Oxazol 5 Yl Phenyl Methanamine

Introduction of Functional Groups on the Phenyl Ring

The phenyl ring of (3-(Oxazol-5-yl)phenyl)methanamine presents a prime site for the introduction of various functional groups to modulate the molecule's electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing oxazol-5-yl and methanamine substituents must be considered. The methanamine group, being an activating ortho-, para-director, and the oxazol-5-yl group, which can also influence the substitution pattern, will guide the position of incoming electrophiles.

Key strategies for phenyl ring functionalization include:

Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine can significantly impact a molecule's lipophilicity and metabolic stability. Standard halogenation conditions using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or selectfluor can be utilized.

Nitration and Reduction: Nitration of the phenyl ring using a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group. This amino functionality can then serve as a handle for further derivatization, such as acylation or sulfonylation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl or acyl groups onto the phenyl ring, providing a means to explore the impact of steric bulk and electronic effects on biological activity. youtube.com However, the presence of the basic methanamine group may require protection prior to these reactions to avoid catalyst deactivation.

Sulfonylation: The introduction of a sulfonyl group can enhance the polarity and hydrogen bonding capacity of the molecule.

The precise regioselectivity of these reactions will be a crucial factor, with substitution patterns dictated by the combined directing effects of the existing substituents.

Table 1: Potential Functionalization of the Phenyl Ring

| Reaction Type | Reagents | Potential Products |

| Halogenation | N-Chlorosuccinimide (NCS) | Chloro-(3-(oxazol-5-yl)phenyl)methanamine |

| N-Bromosuccinimide (NBS) | Bromo-(3-(oxazol-5-yl)phenyl)methanamine | |

| Nitration | HNO₃, H₂SO₄ | Nitro-(3-(oxazol-5-yl)phenyl)methanamine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-(3-(oxazol-5-yl)phenyl)methanamine |

Modifications of the Oxazole (B20620) Ring System

One of the most powerful methods for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis . nih.govmdpi.comorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This method could be retrospectively applied to synthesize analogues of the parent compound by starting with a substituted 3-formylbenzonitrile, which would then be converted to the corresponding oxazole.

Further modifications of a pre-formed oxazole ring can also be envisioned:

Electrophilic Substitution: While the oxazole ring is generally considered electron-deficient, electrophilic substitution can occur, typically at the C4 position, especially when activating groups are present on the phenyl ring. tandfonline.com

Metallation: Deprotonation of the oxazole ring, most likely at the C2 position, can be achieved using strong bases like organolithium reagents. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.

Ring Transformations: Under certain conditions, the oxazole ring can undergo ring-opening and recyclization reactions to form other heterocyclic systems, such as imidazoles or thiazoles, providing access to a broader chemical space. tandfonline.com

Table 2: Potential Modifications of the Oxazole Ring

| Modification Strategy | Description | Potential Outcome |

| van Leusen Synthesis | Synthesis from a substituted 3-formylbenzonitrile and TosMIC. | Introduction of substituents at the C4 position of the oxazole ring. |

| C2-Lithiation | Deprotonation at the C2 position followed by reaction with an electrophile. | Introduction of various functional groups at the C2 position. |

| Ring Transformation | Reaction with nucleophiles like ammonia (B1221849) or hydrogen sulfide. | Conversion to imidazole (B134444) or thiazole (B1198619) analogues. |

Functionalization of the Methanamine Moiety

The primary amine of the methanamine group is a highly versatile functional handle for a wide array of chemical transformations. These modifications can be used to introduce diverse functionalities that can interact with biological targets and alter the physicochemical properties of the parent compound.

Common derivatization strategies for the methanamine moiety include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. This allows for the introduction of a variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties.

N-Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.gov Reductive amination is a particularly useful method for introducing a wide range of substituents with good control over the degree of alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, potentially improving binding affinity to target proteins.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups are known to participate in various biological interactions.

Table 3: Functionalization of the Methanamine Moiety

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acyl chloride, Base | Amide |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

Stereochemical Considerations in Analogue Synthesis

The methanamine group in this compound is attached to a prochiral benzylic carbon. Therefore, derivatization of this moiety can lead to the formation of a stereocenter, resulting in a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-specific, the development of stereoselective synthetic methods is of paramount importance.

Several strategies can be employed to obtain enantiomerically enriched or pure analogues:

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can direct the synthesis towards a specific enantiomer. For example, asymmetric reductive amination of a corresponding ketone precursor using a chiral catalyst can provide direct access to enantiomerically pure amines. acs.orgresearchgate.net The use of chiral reagents like tert-butanesulfinamide has proven to be a versatile method for the asymmetric synthesis of a wide variety of chiral amines. yale.edu

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

The ability to control the stereochemistry at the benzylic carbon is crucial for understanding the structure-activity relationship (SAR) and for developing potent and selective drug candidates.

Design and Synthesis of Complex Molecular Architectures Employing the Compound as a Synthon

The trifunctional nature of this compound makes it an attractive building block, or synthon, for the construction of more complex molecular architectures. Each of the three components—the phenyl ring, the oxazole ring, and the methanamine group—can be selectively functionalized to allow for sequential or orthogonal chemical transformations.

For instance, the methanamine group can be used as a nucleophile in various coupling reactions, while the phenyl ring can be functionalized through electrophilic substitution or cross-coupling reactions. The oxazole ring can also participate in cycloaddition reactions or be modified through metallation. clockss.org

This modular approach allows for the systematic assembly of complex molecules with diverse functionalities. For example, the methanamine could be acylated with a bifunctional linker, which could then be used to attach another pharmacophore or a targeting moiety. Similarly, the phenyl ring could be derivatized with a group that allows for click chemistry or other bioorthogonal reactions.

The use of this compound as a synthon opens up possibilities for the design and synthesis of:

Bifunctional molecules: Compounds that can interact with two different biological targets.

PROTACs (Proteolysis Targeting Chimeras): Molecules that can induce the degradation of specific proteins.

Molecular probes: Fluorescently labeled or otherwise tagged versions of the molecule for use in biological assays.

The strategic derivatization of this versatile scaffold holds significant promise for the discovery of new chemical entities with tailored biological activities and therapeutic potential.

Advanced Applications in Chemical Biology Research

Role as a Building Block in Bifunctional Molecules

Bifunctional molecules are engineered compounds designed to bring two distinct proteins into close proximity to elicit a specific biological outcome. The most prominent examples are Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of a target protein. The structure of (3-(Oxazol-5-yl)phenyl)methanamine provides a rigid phenyl-oxazole core that can be chemically modified and integrated into such molecules.

Design Principles of Ligand-Linker Conjugates

Bifunctional molecules, particularly PROTACs, are modular in design, consisting of three key components:

A "warhead" or Protein-Targeting Moiety (PTM): This part of the molecule is a ligand that specifically binds to the target protein of interest (POI) intended for degradation.

An E3 Ligase-Binding Moiety (ULM): This ligand recruits a specific E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for destruction.

A Linker: This chemical tether connects the warhead and the ULM. The linker's length, composition, and attachment points are critical for ensuring that the two proteins can be brought together effectively to form a stable ternary complex (POI-PROTAC-E3 Ligase).

The general structure can be represented as: [Protein-Targeting Moiety] - [Linker] - [E3 Ligase-Binding Moiety] . googleapis.com The this compound scaffold can serve as a foundational element within the linker or as part of the PTM or ULM, with the methanamine group providing a convenient handle for covalent attachment to other components. Patent literature describes a wide array of heterocyclic groups, including oxazoles, that can be incorporated into these bifunctional constructs. googleapis.com

| Component | Function | Common Examples |

| Protein-Targeting Moiety (PTM) | Binds to the target protein to be degraded. | Androgen Receptor (AR) ligands, Kinase inhibitors |

| Linker | Covalently connects the PTM and ULM; influences solubility, cell permeability, and ternary complex formation. | Polyethylene glycol (PEG) chains, alkyl chains, rigid heterocyclic systems |

| E3 Ligase-Binding Moiety (ULM) | Recruits an E3 ubiquitin ligase. | Ligands for Cereblon (CRBN) (e.g., thalidomide (B1683933) analogs), Von Hippel-Lindau (VHL) ligands |

This table summarizes the modular components of a typical PROTAC bifunctional molecule.

Investigation of Protein-Ligand Binding Interactions (e.g., Androgen Receptor binding)

A crucial application of bifunctional molecules is the targeted degradation of the Androgen Receptor (AR), a key driver in prostate cancer. google.comgoogle.com In this context, the "warhead" component of the PROTAC is a ligand that binds to the AR. googleapis.com The design of this moiety is critical for the selectivity and potency of the final degrader molecule.

While this compound itself is not a known AR ligand, its scaffold can be elaborated to create one. The development of AR-targeting PROTACs involves designing a molecule that can effectively recruit the AR to an E3 ligase. googleapis.comgoogle.comgoogle.com The interaction is governed by the binding affinity of the warhead for the AR's ligand-binding domain. Researchers use cell-based assays and structural biology techniques to optimize this interaction, ensuring high-affinity binding to the AR while minimizing off-target effects. The ultimate goal is to create a compound that brings the AR into proximity with the E3 ligase to trigger its destruction. google.comgoogle.com

Mechanistic Studies of Targeted Protein Degradation Pathways (e.g., ubiquitination via E3 ligases)

The mechanism of action for PROTACs relies on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). Here is a step-by-step overview of the process:

The PROTAC molecule simultaneously binds to the target protein (e.g., Androgen Receptor) and an E3 ubiquitin ligase (e.g., Cereblon or Von Hippel-Lindau), forming a ternary complex. google.com

The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. google.com

The protein becomes tagged with a polyubiquitin (B1169507) chain.

This polyubiquitin chain is recognized by the proteasome, a large protein complex that acts as the cell's "garbage disposal."

The proteasome unfolds and degrades the tagged protein into small peptides, while the PROTAC molecule can dissociate and act again, making it a catalyst for protein degradation. google.com

This process of induced ubiquitination and degradation is a powerful tool for studying protein function, as it allows for the acute removal of a specific protein from the cellular environment. google.com The effectiveness of this degradation is dependent on the formation of a stable ternary complex, and competition assays with free E3 ligase ligands can confirm that the degradation is indeed E3 ligase-dependent. googleapis.com

Application in Fluorescence Derivatization Reagents for Analytical and Biological Studies

The rigid, heteroaromatic structure of the oxazole (B20620) ring system makes scaffolds like this compound potentially useful in the development of fluorescent probes. While direct applications for this specific compound are not widely documented, related heterocyclic compounds are used as fluorophores. For instance, molecules containing oxadiazole and triazole rings have been developed as fluorescent chemosensors. researchgate.net These sensors can detect specific analytes, such as metal ions or nitro-explosives, through a "turn-off" fluorescence response.

The this compound scaffold could be similarly functionalized. The primary amine group allows for easy conjugation to other molecules, making it a candidate for a derivatization reagent. Such a reagent could be used to tag non-fluorescent biomolecules, allowing for their detection and quantification in analytical techniques like HPLC or in biological imaging studies.

Development of Chemical Probes for Molecular Target Elucidation

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein. The this compound structure can serve as a core for building various types of chemical probes.

One major application is in the creation of affinity-based probes or inhibitors for target identification and validation. By modifying the scaffold with functional groups that bind to a specific protein, and perhaps incorporating a reporter tag (like biotin (B1667282) or a fluorescent dye) or a reactive group for covalent labeling, researchers can create tools to:

Identify the binding partners of a drug.

Visualize the localization of a target protein within a cell.

Measure the engagement of a drug with its target.

Furthermore, the development of novel ligands for E3 ligases, such as Cereblon (CRBN), is an active area of research for creating more selective and stable PROTACs. google.com By using this compound as a starting fragment, medicinal chemists can explore new chemical space to design novel CRBN binders, which can then be incorporated into bifunctional degraders to study the downstream effects of degrading a specific protein of interest.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Compound Purity and Separation

Chromatographic methods are fundamental for separating (3-(Oxazol-5-yl)phenyl)methanamine from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For amine-containing compounds like this compound, reversed-phase HPLC is commonly employed. A typical setup would involve a C18 column and a gradient elution system, where the mobile phase composition is changed over time, often from a polar solvent mixture (like water with an additive such as formic acid or ammonium (B1175870) acetate) to a less polar one (like acetonitrile (B52724) or methanol). mdpi.com This ensures that compounds with varying polarities are effectively separated. The purity of the sample is determined by comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of confirmation by coupling the separation capabilities of HPLC with the detection power of mass spectrometry. As the purified compound elutes from the HPLC column, it is introduced into the mass spectrometer. This allows for the determination of the molecular weight of the compound, offering strong evidence of its identity. The mass spectrometer detects the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 175.08660. uni.luuni.lu

Interactive Table: Typical HPLC Parameters for Analysis

| Parameter | Value/Condition | Purpose |

| Column | Reversed-phase C18, 5 µm | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile | Elutes the compound from the column. |

| Gradient | 5% to 95% B over 15 minutes | Separates a wide range of impurities. |

| Flow Rate | 1.0 mL/min | Affects analysis time and separation efficiency. |

| Detection | UV at 254 nm | Detects and quantifies aromatic compounds. |

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for confirming the precise arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for structural elucidation of organic compounds in solution.

¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the protons on the phenyl ring, the oxazole (B20620) ring, the benzylic methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group. The chemical shift of these signals, their integration (the area under the peak), and their splitting patterns (multiplicity) reveal the electronic environment and connectivity of the protons.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the presence of the phenyl and oxazole rings, as well as the methylene carbon.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the compound. mdpi.com By measuring the mass with high precision, HRMS can confirm the molecular formula C₁₀H₁₀N₂O, distinguishing it from other compounds with the same nominal mass. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural clues, as the molecule breaks apart in predictable ways upon ionization.

Isotopic Labeling for Mechanistic and Analytical Studies

For instance, synthesizing a deuterated version of this compound could be used in metabolic studies to trace the fate of the compound within a biological system using mass spectrometry. The mass of the labeled compound and its metabolites would be higher by the number of deuterium (B1214612) atoms incorporated, allowing them to be distinguished from their unlabeled counterparts. In analytical studies, an isotopically labeled version of the compound can serve as an ideal internal standard for quantitative LC-MS analysis, as it co-elutes with the unlabeled analyte but is detected at a different m/z, leading to highly accurate quantification. uni.lu

Future Directions and Emerging Research Avenues for 3 Oxazol 5 Yl Phenyl Methanamine

Integration with Automated Synthesis and Flow Chemistry Techniques

There is currently no specific information available in the scientific literature regarding the integration of (3-(Oxazol-5-yl)phenyl)methanamine with automated synthesis or flow chemistry techniques. These modern synthetic approaches offer significant advantages in terms of reaction optimization, scalability, and safety. Future research endeavors could explore the adaptation of known synthetic routes for this compound to automated platforms. This would involve the development of robust protocols for continuous or semi-continuous production, potentially enabling more efficient and high-throughput synthesis of this compound and its derivatives. The exploration of solid-supported reagents or scavengers compatible with flow chemistry could further enhance the purity and yield of the final product.

Exploration of Novel Catalytic Reactions and Synthetic Methodologies

Detailed research into novel catalytic reactions and synthetic methodologies specifically for this compound is not presently available. The development of new catalytic systems, such as those based on transition metals or organocatalysts, could offer more efficient and environmentally benign routes to this molecule. For instance, research could focus on novel C-H activation or cross-coupling strategies to construct the oxazole-phenyl bond or to introduce the aminomethyl group. The exploration of enzymatic or chemo-enzymatic methods could also provide highly selective and sustainable synthetic pathways.

Potential Applications in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area that remains to be explored. The presence of the oxazole (B20620) ring, a known pharmacophore and a component in some organic functional materials, along with the reactive primary amine, suggests potential for its use as a monomer or a functional building block. Future investigations could examine its incorporation into polymer backbones to modulate properties such as thermal stability, conductivity, or photoluminescence. Its potential as a cross-linking agent or as a surface modifier for materials could also be a fruitful area of research.

Development of High-Throughput Screening Methodologies for Chemical Probe Discovery

There is no published research on the use of this compound in high-throughput screening (HTS) campaigns for the discovery of chemical probes. The development of HTS assays would be a critical step in identifying potential biological targets for this compound. This would involve designing and validating biochemical or cell-based assays to screen large libraries of compounds derived from the this compound scaffold. Such efforts could uncover novel biological activities and pave the way for its development as a tool for chemical biology research or as a starting point for drug discovery programs.

Q & A

Basic: What are the recommended synthetic routes for (3-(Oxazol-5-yl)phenyl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

A three-step synthesis is commonly employed for structurally similar methanamine derivatives:

Intermediate Preparation : Condensation of substituted phenyl precursors with oxazole-forming reagents (e.g., nitriles or thioureas) under reflux conditions. For example, cyclization using thioglycolic acid and ZnCl₂ (as in ).

Amine Formation : Reduction of nitriles or reductive amination of aldehydes. describes sodium hydroxide-mediated workup for brominated analogs, which may apply to oxazole-containing substrates .

Purification : Isolation via hydrochloride or trifluoroacetate salt formation (e.g., as seen in and ) .

Optimization Tips :

- Monitor reaction progress using TLC or HPLC.

- Adjust solvent polarity (e.g., dichloromethane for coupling reactions, as in ).

- Use catalysts like ZnCl₂ for cyclization efficiency .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key for confirming structure. Peaks for oxazole protons (~6.5–8.5 ppm) and methanamine protons (~2.5–3.5 ppm) should be observed. provides NMR protocols for similar compounds, including coupling constants and splitting patterns .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass for C₁₀H₁₀N₂O: 174.08 g/mol; adjust for substituents) .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validate purity, especially after salt formation .

Advanced: How can structural modifications of this compound enhance its biological activity in antimicrobial applications?

Methodological Answer:

highlights benzimidazole derivatives where phenyl ring substitutions improved antimicrobial activity . For the target compound:

- Substitution Strategies :

- Bioisosteric Replacement : Substitute the oxazole with 1,2,4-oxadiazole (as in ) to improve metabolic stability .

- In Silico Modeling : Use docking studies to predict interactions with microbial targets (e.g., bacterial kinases).

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Discrepancies in yields often arise from:

- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., ZnCl₂-mediated cyclization in ) .

- Regioselectivity : Use directing groups (e.g., -OMe) to control oxazole formation positions, as seen in isoxazole syntheses ( ) .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization during amination).

- Scale-Up Adjustments : Optimize stoichiometry for gram-scale synthesis (e.g., uses 1:1.2 molar ratios for coupling reactions) .

Basic: What are the best practices for purifying this compound and its intermediates?

Methodological Answer:

- Salt Formation : Convert the free amine to a hydrochloride salt (as in ) for crystallization .

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate for non-polar intermediates).

- Recrystallization : Employ solvents like ethanol or acetonitrile for high-purity isolates .

- HPLC Prep : For challenging separations, use reverse-phase C18 columns with 0.1% TFA in mobile phases .

Advanced: How can this compound be integrated into kinase inhibitor design?

Methodological Answer:

- Scaffold Utilization : The oxazole ring mimics ATP-binding motifs in kinases. demonstrates methanamine derivatives as kinase inhibitor cores .

- Linker Optimization : Attach pharmacophores (e.g., pyridine or indazole moieties, as in ) via amide or urea linkages .

- Selectivity Screening : Test against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects.

- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the amine for E3 ligase recruitment .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation (as in ) .

- Moisture Control : Use desiccants for hydrochloride salts; recommends RT storage for stable powders .

- Oxygen Sensitivity : Purge containers with argon for long-term storage of free amines .

Advanced: How can computational methods predict the metabolic pathways of this compound derivatives?

Methodological Answer:

- Software Tools : Use ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism.

- Metabolite Identification : Simulate Phase I oxidation (e.g., oxazole ring hydroxylation) and Phase II glucuronidation .

- In Vitro Validation : Combine with liver microsome assays (e.g., human hepatocytes) to confirm predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.